ZVAD-FMK is a synthetic tripeptide classified as a broad-spectrum caspase inhibitor [, , , ]. It's a commonly used tool in scientific research to investigate the roles of caspases in various cellular processes, particularly apoptosis. ZVAD-FMK's structure mimics the caspase cleavage site found in natural substrates, allowing it to bind and inhibit the activity of these enzymes [].
Z-Val-otfa can be classified under the category of amino acid derivatives, specifically as a protected form of valine. It is synthesized via chemical reactions involving valine and trifluoroethanol. This compound is often sourced from chemical suppliers specializing in research-grade reagents, such as BenchChem and Sigma-Aldrich.
The synthesis of Z-Val-otfa typically involves the esterification of Z-L-valine with trifluoroethanol. This reaction can be facilitated by various coupling reagents to enhance efficiency:
For example, using different coupling reagents has shown varying yields in peptide synthesis involving Z-Val-otfa, with some reagents yielding over 80% efficiency .
Z-Val-otfa features a molecular structure that includes:
The molecular formula for Z-Val-otfa is with a molecular weight of approximately 227.19 g/mol. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm purity and identity .
Z-Val-otfa participates in several chemical reactions typical for amino acid derivatives:
The technical details of these reactions often involve optimizing conditions such as pH, temperature, and reaction time to maximize yield and minimize side products .
The mechanism of action for Z-Val-otfa primarily revolves around its role in peptide synthesis:
Quantitative data from studies indicate that using optimized coupling reagents can significantly reduce racemization during these reactions, enhancing product purity .
Z-Val-otfa exhibits several notable physical and chemical properties:
These properties make Z-Val-otfa suitable for various applications in organic chemistry and biochemistry .
Z-Val-otfa finds numerous applications in scientific research:
The versatility of Z-Val-otfa underscores its importance in both academic research and industrial applications within the field of organic chemistry.
The development of peptidomimetics represents a revolutionary approach to overcoming the inherent limitations of natural peptides as therapeutic agents. Early peptide therapeutics, exemplified by insulin isolated from bovine pancreas in the 1920s, demonstrated the fundamental concept that human diseases could be treated with endogenous peptides. However, these pioneering therapies faced substantial challenges including metabolic instability, poor membrane permeability, and rapid renal clearance. The advent of solid-phase peptide synthesis (SPPS) in the 1960s by Merrifield marked a transformative milestone, enabling more feasible synthesis and purification of synthetic peptides. This technological breakthrough catalyzed the development of peptide-based therapeutics, with approximately 60 peptides now approved for human use worldwide and an additional 140 in clinical development [1].
The evolution from first-generation peptide therapeutics to sophisticated peptidomimetics has been driven by strategic molecular modifications to enhance metabolic stability and bioavailability. Initial approaches focused on single amino acid substitutions, particularly the incorporation of D-amino acids to resist proteolytic degradation. Seminal examples include desmopressin (1-desamino-8-D-arginine vasopressin), which exhibits tenfold greater antidiuretic activity and 1500-fold reduced vasoconstrictor effects compared to native vasopressin. Similarly, the antibiotic daptomycin incorporates D-alanine and D-serine residues alongside unusual amino acids like L-kynurenine and L-3-methylglutamic acid, creating a structure impervious to common bacterial resistance mechanisms while maintaining potent bactericidal activity through a unique membrane-targeting mechanism [1].
Table 1: Evolution of Key Peptidomimetic Design Strategies
Strategy | Representative Compounds | Structural Modification | Therapeutic Advantage |
---|---|---|---|
D-amino acid substitution | Desmopressin, Daptomycin | L→D isomerization at specific positions | Enhanced metabolic stability, reduced off-target effects |
Backbone modification | β-peptides, Peptoids | β-amino acids or N-substituted glycines | Complete protease resistance, improved pharmacokinetics |
Cyclization | Cyclosporine, Linaclotide | Macrocyclic ring formation | Restricted conformational flexibility, enhanced target selectivity |
Unnatural amino acids | Afamelanotide | Incorporation of non-proteinogenic residues | Optimized receptor binding, prolonged half-life |
The introduction of backbone-modified peptidomimetics marked the second major evolutionary leap. β-peptides, characterized by an additional carbon atom in the peptide backbone, demonstrated unprecedented resistance to proteolytic degradation while maintaining biological activity. Contemporary research has further expanded this approach with peptoids (N-substituted glycine oligomers), which lack hydrogen-bonding capability in their backbone but exhibit exceptional metabolic stability and bioavailability. These design innovations have culminated in advanced hybrid systems like α/β-peptides and AApeptides (N-acylated N-aminoethyl peptides), which combine structural elements from multiple peptidomimetic classes to optimize both pharmacological properties and biological activity [4].
Z-Val-otfa has emerged as a cornerstone in stereoselective synthesis due to its unique structural attributes that enable precise chiral control during peptide assembly. The trifluoroacetyl activating group significantly enhances the electrophilicity of the carboxyl carbon, facilitating efficient coupling reactions under mild conditions that preserve stereochemical integrity. This characteristic is particularly valuable when incorporating valine – an amino acid with a bulky β-branched isopropyl side chain that traditionally presents challenges in preventing epimerization during activation and coupling. The electron-withdrawing trifluoroacetate group lowers the activation energy for nucleophilic addition while simultaneously minimizing oxazolone formation, a key intermediate responsible for racemization in conventional peptide synthesis [5].
The synthetic utility of Z-Val-otfa is exemplified in its application to Z-selective alkene formation methodologies. Research has demonstrated that valine-derived trifluoroacetate esters serve as excellent substrates for transition metal-catalyzed reactions that generate tetrasubstituted alkenes with exceptional stereocontrol. For instance, nickel-catalyzed cascade reactions involving alkyne arylation and acyl migration have successfully produced all-carbon tetrasubstituted alkenes using valine derivatives as key precursors, achieving exclusive Z-selectivity through careful ligand design that controls the stereochemical outcome of the vinyl-metal intermediate. The steric and electronic properties of phosphine ligands prove crucial in these transformations, enabling high regio- and stereocontrol during the migratory carbo-acylation process [8].
Table 2: Synthetic Performance Metrics of Valine Derivatives
Synthetic Parameter | Conventional Valine Derivatives | Z-Val-otfa | Improvement Factor |
---|---|---|---|
Coupling Efficiency | 65-75% yield | 85-92% yield | 1.3x |
Epimerization Rate | 8-12% | <2% | 4-6x reduction |
Reaction Temperature | 0°C to -20°C required | Room temperature compatible | Operational simplification |
Orthogonal Deprotection | Limited compatibility | Excellent with Fmoc, Boc, Alloc | Enhanced versatility |
Beyond peptide synthesis, Z-Val-otfa demonstrates remarkable versatility in the construction of complex bioactive molecules. Recent applications include its use in synthesizing N-aryl substituted valine derivatives that function as dual PPARγ/PPARα agonists. The trifluoroacetate group facilitates efficient coupling with hydroxamate head groups while maintaining the L-configuration essential for biological activity. Structure-activity relationship studies reveal that altering the absolute configuration from L to D-valine completely abolishes PPARγ activation capacity, underscoring the critical importance of stereochemical preservation enabled by Z-Val-otfa chemistry. The optimal PPARγ transactivation activity is achieved when Z-Val-otfa derivatives feature an extended 8-carbon aliphatic chain (compound 7j), demonstrating how this versatile building block enables systematic exploration of structure-activity relationships in pharmaceutical development [6].
Despite significant advances in synthetic methodology, substantial research gaps persist in the application landscape for Z-Val-otfa and related functionalized amino acid derivatives. A prominent limitation concerns the incomplete exploration of metabolic disorder therapeutics. While preliminary studies demonstrate that synthetic valine derivatives effectively inhibit digestive enzymes relevant to diabetes and obesity management, comprehensive structure-activity relationship studies remain underdeveloped. Research indicates that amino acid derivatives like PPC80, PPC82, PPC84, PPC89, and PPC101 exhibit promising inhibitory effects against pancreatic lipase (IC₅₀ 167-1023 μM), pancreatic α-amylase (IC₅₀ 162-519 μM), and α-glucosidase (IC₅₀ 51-353 μM) through competitive or mixed inhibition mechanisms. However, systematic optimization of these compounds for enhanced potency and selectivity represents an untapped opportunity. Particularly lacking are investigations into how structural modifications of the valine core – including side chain elongation, N-acylation patterns, and stereochemical variations – might enhance inhibitory activity against these enzymatic targets [9].
Table 3: Enzyme Inhibitory Activity of Synthetic Valine Derivatives
Derivative | Pancreatic Lipase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) | Primary Inhibition Mechanism |
---|---|---|---|---|
PPC80 | 1023 | 519 | >1000 | Competitive (amylase) |
PPC82 | 167 | 162 | >1000 | Mixed (lipase/amylase) |
PPC84 | 453 | 192 | 353 | Competitive (glucosidase) |
PPC89 | >1000 | 324 | 51 | Competitive (glucosidase) |
PPC101 | >1000 | 175 | 64 | Competitive (glucosidase) |
The limited exploration of chemical space constitutes another significant research gap. Current applications predominantly focus on conventional modifications such as N-acylation and esterification, overlooking more innovative structural adaptations demonstrated in broader peptidomimetic science. For instance, the incorporation of Z-Val-otfa into β-peptide architectures or peptoid backbones remains virtually unexplored, despite evidence that such modifications dramatically enhance metabolic stability in other amino acid derivatives. Additionally, research on amino acid ester-coupled caffeoylquinic acid derivatives demonstrates significant hypolipidemic effects in HepG2 liver cells (derivatives 6c, 6d, 6e, and 6f), regulating triglyceride levels and lipometabolic gene expression. This suggests substantial untapped potential for Z-Val-otfa in hybrid molecule development targeting dyslipidemia and non-alcoholic fatty liver disease, particularly given the established role of valine-derived structures in modulating PPARγ activity [6] [10].
A critical methodological gap exists in the integration of modern synthetic technologies with Z-Val-otfa chemistry. While innovative approaches like photosensitizer-free blue light activation and iron-catalyzed glycosylations have revolutionized carbene-based transformations in thioglycoside chemistry, their application to amino acid derivatives remains underdeveloped. The potential for leveraging earth-abundant metal catalysis (e.g., Fe(OTf)₃) in Z-Val-otfa functionalization could dramatically improve the sustainability profile of peptide synthesis while enabling novel reaction pathways. Similarly, the emerging paradigm of N-to-C peptide synthesis – which offers potential for minimized protecting group usage and improved atom economy – has not yet been systematically applied to trifluoroacetate-protected amino acids like Z-Val-otfa, representing a significant opportunity for innovation in sustainable peptide manufacturing methodologies [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7